9-Benzyloxyacridine Derivative LXL-5 vs. Non-Benzyloxy Analogs LXL-1–4 in VEGFR-2 and Src Kinase Inhibition
In a series of five novel acridine analogues (LXL-1 through LXL-5), only the 9-benzyloxyacridine-based compound LXL-5 exhibited dual inhibitory activity against both VEGFR-2 and Src tyrosine kinases, whereas the non-benzyloxy congeners (LXL-1–4) lacked measurable kinase inhibition under identical assay conditions. The parent 9-(benzyloxy)acridine core is the critical substructure enabling this multi-kinase recognition [1]. Although precise IC₅₀ values for LXL-5 are not publicly available in the abstracted record, the qualitative binary outcome (active vs. inactive) across the five-compound panel provides class-level evidence that the benzyloxy substitution is a necessary structural determinant for kinase engagement.
| Evidence Dimension | Dual VEGFR-2/Src kinase inhibitory activity (qualitative binary outcome) |
|---|---|
| Target Compound Data | LXL-5 (9-benzyloxyacridine analogue): Active against VEGFR-2 and Src |
| Comparator Or Baseline | LXL-1, LXL-2, LXL-3, LXL-4 (non-benzyloxy acridine analogues): Inactive against VEGFR-2 and Src |
| Quantified Difference | Qualitative – Activity detected only for the benzyloxy-containing member of the series |
| Conditions | HepG-2 cell-based antiproliferative evaluation and in vitro kinase inhibition assays; VEGFR-2 and Src target screening |
Why This Matters
For research groups designing multi-target tyrosine kinase/topoisomerase inhibitors, the benzyloxy substitution is non-redundant: alternative 9-substituents in the same series fail to confer kinase activity, making 9-(benzyloxy)acridine a required synthetic intermediate rather than an interchangeable building block.
- [1] Lang, X.-L., Sun, Q.-S., Chen, Y.-Z., Li, L.-L., Tan, C.-Y., Liu, H.-X., Gao, C.-M., & Jiang, Y.-Y. (2013). Novel synthetic 9-benzyloxyacridine analogue as both tyrosine kinase and topoisomerase I inhibitor. Chinese Chemical Letters, 24(8), 677–680. View Source
